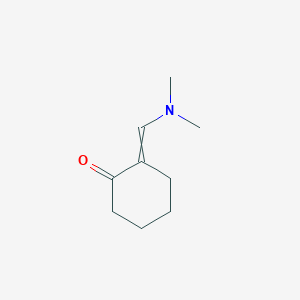
2-(Dimethylaminomethylene)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylaminomethylene)cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen atom at the 2-position is replaced by a dimethylamino group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
2-(Dimethylaminomethylene)cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone with formaldehyde and dimethylamine hydrochloride. The reaction typically occurs in the presence of an acid catalyst, such as glacial acetic acid, to facilitate the formation of the Mannich base.
Cyclohexanone: Reactant
Formaldehyde: Reactant
Dimethylamine Hydrochloride: Reactant
Glacial Acetic Acid: Solvent and catalyst
The reaction mixture is subjected to vacuum distillation to remove impurities, followed by crystallization to isolate the Mannich base hydrochloride. The free base is then obtained by treating the hydrochloride salt with sodium hydroxide and extracting it into an organic solvent like toluene.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反応の分析
Types of Reactions
2-(Dimethylaminomethylene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into secondary amines or alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substituting Agents: Halogens, alkyl halides
Major Products Formed
Oximes: Formed through oxidation
Secondary Amines: Formed through reduction
Substituted Cyclohexanones: Formed through substitution reactions
科学的研究の応用
2-(Dimethylaminomethylene)cyclohexanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of 2-(Dimethylaminomethylene)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its reactivity, allowing it to form stable complexes with various biomolecules. This interaction can modulate the activity of enzymes and affect biochemical pathways .
類似化合物との比較
Similar Compounds
- Cyclohexanone, 2-[(dimethylamino)methyl]-
- Cyclohexanone, 2-(dimethylamino)-
- Cyclohexanone, 2-methyl-
Uniqueness
2-(Dimethylaminomethylene)cyclohexanone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the dimethylamino group at the 2-position makes it a versatile intermediate in organic synthesis, differentiating it from other similar compounds .
特性
IUPAC Name |
2-(dimethylaminomethylidene)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRGFCOZZZCUDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCCCC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













